molecular formula C6H7NO2S B1499367 4-Methyl-1,3-thiazol-5-yl acetate CAS No. 256642-26-9

4-Methyl-1,3-thiazol-5-yl acetate

Cat. No. B1499367
CAS RN: 256642-26-9
M. Wt: 157.19 g/mol
InChI Key: GXNSHVRONOOKSJ-UHFFFAOYSA-N
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Description

4-Methyl-1,3-thiazol-5-yl acetate is a chemical compound that may be prepared from 2-methylthio-4-methyl-5-(2-acetoxyethyl)-thiazole and AlHg . It has an odor reminiscent of meat .


Synthesis Analysis

The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields . Thiazoles can be prepared by dehydrogenation with sulfur at 130°C of the i-acetyl derivative of 4-methyl-5-(P-hydroxyethyl)-3-thiazoline . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .


Molecular Structure Analysis

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles have been observed to undergo various chemical reactions. The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

4-Methyl-5-thiazoleethanol acetate is a colorless to light yellow liquid . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Synthesis of Novel Bi-Heterocycles

4-Methyl-1,3-thiazol-5-yl acetate is used in the synthesis of bi-heterocyclic compounds with potential as anti-diabetic agents. A study by (Abbasi et al., 2020) describes the creation of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol. These compounds showed significant inhibitory potential against the α-glucosidase enzyme, suggesting their value in anti-diabetic therapy.

Biological Activity Assessment

Thiazole-containing compounds, including variants of 4-Methyl-1,3-thiazol-5-yl acetate, have been synthesized and evaluated for their biological activities. For example, (Shelke et al., 2014) synthesized a series of oxadiazole derivatives that were tested for their antifungal properties, showing moderate to good efficacy. Similarly, (Saied et al., 2019) reported the preparation of novel 1,3-thiazolidin-4-one derivatives with high antioxidant and anticancer activities.

Pharmaceutical Development

4-Methyl-1,3-thiazol-5-yl acetate is utilized in the development of pharmaceutical compounds. For instance, (Hui-li, 2007) discusses its use in synthesizing a side chain of cefditoren pivox, an antibiotic. This demonstrates the compound's relevance in creating medically significant molecules.

Anticancer and Antimicrobial Research

Research on 4-Methyl-1,3-thiazol-5-yl acetate derivatives has shown potential in anticancer and antimicrobial applications. (Ravinaik et al., 2021) synthesized benzamide derivatives with significant anticancer activity against various cancer cell lines. Additionally, (Shirai et al., 2013) developed thiazolyl-acetic acid derivatives that displayed strong antibacterial and antifungal activities, suggesting their utility as potential biocides.

Mechanism of Action

While the specific mechanism of action for 4-Methyl-1,3-thiazol-5-yl acetate is not mentioned in the search results, thiazoles and their derivatives have been found to have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Future Directions

Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . Future research could focus on the design and development of different thiazole derivatives, as well as the exploration of their potential applications in various fields .

properties

IUPAC Name

(4-methyl-1,3-thiazol-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-4-6(9-5(2)8)10-3-7-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXNSHVRONOOKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657744
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,3-thiazol-5-yl acetate

CAS RN

256642-26-9
Record name 4-Methyl-1,3-thiazol-5-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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